Cas no 923946-64-9 (N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine)

N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine is a brominated thiazole derivative featuring a benzene-1,4-diamine substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of both an electron-rich aromatic amine and a brominated thiazole moiety enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. Its structural framework allows for further derivatization, making it valuable in the development of biologically active molecules. The compound’s stability and well-defined reactivity profile contribute to its utility in research and industrial applications.
N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine structure
923946-64-9 structure
Product Name:N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine
CAS No:923946-64-9
MF:C9H8BrN3S
MW:270.14891910553
MDL:MFCD30293500
CID:4323786
PubChem ID:16068735
Update Time:2025-05-20

N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine, N1-(5-bromo-2-thiazolyl)-
    • N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine
    • BDBM25676
    • SCHEMBL4613372
    • 1-N-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine
    • DB-088567
    • 923946-64-9
    • MDL: MFCD30293500
    • Inchi: 1S/C9H8BrN3S/c10-8-5-12-9(14-8)13-7-3-1-6(11)2-4-7/h1-5H,11H2,(H,12,13)
    • InChI Key: RDLRRWXLEXYXMJ-UHFFFAOYSA-N
    • SMILES: C1(NC2=NC=C(Br)S2)=CC=C(N)C=C1

Computed Properties

  • Exact Mass: 268.96223Da
  • Monoisotopic Mass: 268.96223Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 79.2Ų

N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine Pricemore >>

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Additional information on N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine

N1-(5-Bromo-1,3-thiazol-2-yl)benzene-1,4-diamine: A Comprehensive Overview

The compound N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine (CAS No. 923946-64-9) is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of thiazole derivatives and is characterized by its unique structure, which combines a benzene ring with a thiazole moiety and bromine substituents. The presence of the thiazole ring introduces interesting electronic properties, making this compound a subject of interest in both academic research and industrial development.

Recent studies have highlighted the importance of thiazole derivatives in the field of materials science. For instance, researchers have explored the use of N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine in the synthesis of advanced materials such as conductive polymers and metal-free catalysts. The bromine substituent in the molecule plays a crucial role in modulating the electronic properties of the compound, making it suitable for applications in organic electronics.

In addition to its role in materials science, this compound has also gained attention in the pharmaceutical industry. The benzene diamine structure is known to exhibit biological activity, and recent studies have investigated its potential as an intermediate in drug synthesis. For example, researchers have reported that derivatives of this compound can act as inhibitors of certain enzymes involved in neurodegenerative diseases.

The synthesis of N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine involves a multi-step process that combines principles from organic chemistry and catalysis. One common approach involves the reaction of bromothiazoles with aromatic diamines under specific conditions to form the desired product. The optimization of these conditions has been a focus of recent research efforts, with studies aiming to improve yield and purity while reducing reaction time.

From an environmental perspective, the stability and biodegradability of N1-(5-bromo-1,3-thiazol-2-yl)benzene-1,4-diamine have been studied to assess its potential impact on ecosystems. Initial findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is promising for its use in sustainable chemical processes.

In conclusion, N1-(5-bromo-1,3-thiazol-2-yL)benzene=1=4=diamine (CAS No. 923946=64=9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and electronic properties make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new uses and optimize its synthesis, this compound is poised to play an increasingly important role in the advancement of science and technology.

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